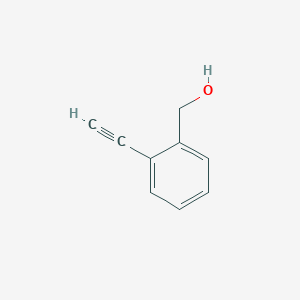

(2-ethynylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCWIJQOZHADEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451579 | |

| Record name | 2-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-08-1 | |

| Record name | 2-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2-hydroxymethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-ethynylphenyl)methanol physical properties

This guide provides an in-depth technical analysis of (2-ethynylphenyl)methanol, a critical organic building block used in the synthesis of polycyclic heterocycles and pharmaceutical intermediates.

High-Purity Precursor for Isobenzofuran Generation & Heterocyclic Synthesis

Executive Summary

(2-Ethynylphenyl)methanol (CAS 10602-08-1) is a bifunctional aromatic intermediate featuring an ortho-positioned alkyne and a hydroxymethyl group. Its primary utility in drug discovery and materials science lies in its ability to serve as a latent precursor to isobenzofuran , a highly reactive diene used in Diels-Alder cycloadditions to construct complex polycyclic scaffolds (e.g., steroids, alkaloids). This guide details its physicochemical properties, spectral characteristics, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Structural Characterization[1][2][3]

| Parameter | Data |

| IUPAC Name | (2-Ethynylphenyl)methanol |

| Common Synonyms | 2-Ethynylbenzyl alcohol; o-Ethynylbenzyl alcohol |

| CAS Registry Number | 10602-08-1 |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| SMILES | C#Cc1ccccc1CO |

| InChI Key | ZKCWIJQOZHADEM-UHFFFAOYSA-N |

| Structure Description | 1,2-disubstituted benzene ring containing a terminal ethynyl group (-C≡CH) and a hydroxymethyl group (-CH₂OH).[1][2] |

Physical & Thermodynamic Properties

The following data represents the standard physicochemical profile for high-purity (>95%) samples.

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Can appear as a supercooled liquid if impure. |

| Appearance | White to pale yellow | Darkens upon oxidation or polymerization. |

| Melting Point | 66 – 70 °C | Sharp melting point indicates high purity. |

| Boiling Point | 254 °C (at 760 mmHg) | Predicted value; typically sublimes or degrades. |

| Density | 1.1 ± 0.1 g/cm³ | Predicted.[3] |

| Flash Point | 117.7 ± 15.6 °C | Combustible solid. |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc. | Sparingly soluble in water; lipophilic (LogP ~1.2). |

| pKa | ~14.8 (Alcoholic -OH) | Weakly acidic alkyne proton (pKa ~25). |

Spectral Characterization

Accurate identification requires analysis of the distinct alkyne and alcohol signatures.

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

-

C≡C Stretch: Weak to medium absorption at ~2100–2120 cm⁻¹ (Characteristic of terminal alkynes).

-

≡C-H Stretch: Sharp peak at ~3280–3300 cm⁻¹ .

Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz)

-

Aromatic Protons (4H): Multiplet region at δ 7.20 – 7.55 ppm . The proton ortho to the alkyne is typically deshielded.

-

Benzylic Protons (-CH₂-): Singlet (or doublet if coupled to OH) at δ 4.75 – 4.85 ppm .

-

Alkyne Proton (≡C-H): Singlet at δ 3.30 – 3.45 ppm .

-

Hydroxyl Proton (-OH): Broad singlet at δ 2.0 – 3.0 ppm (Concentration dependent).

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing (2-ethynylphenyl)methanol is the Sonogashira Cross-Coupling reaction, utilizing 2-iodobenzyl alcohol or 2-bromobenzyl alcohol.

Protocol: Sonogashira Coupling from 2-Iodobenzyl Alcohol

Rationale: The use of trimethylsilylacetylene (TMS-acetylene) prevents homocoupling of the alkyne and allows for controlled deprotection.

Step 1: Coupling

-

Reagents: 2-Iodobenzyl alcohol (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%).

-

Solvent/Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in THF.

-

Conditions: Stir under inert atmosphere (Ar or N₂) at Room Temperature (RT) for 4–12 hours.

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography to obtain the TMS-protected intermediate.

Step 2: Deprotection

-

Reagents: TMS-intermediate, K₂CO₃ (1.5 eq).

-

Solvent: Methanol (MeOH).

-

Conditions: Stir at RT for 1–2 hours.

-

Purification: Aqueous workup followed by recrystallization (Hexanes/EtOAc) or column chromatography.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Reactivity Profile & Applications

The strategic value of (2-ethynylphenyl)methanol lies in its ability to undergo cycloisomerization .

Isobenzofuran Generation

Upon treatment with base (e.g., KOtBu) or transition metal catalysts (Au, Pt, Ru), the compound cyclizes to form isobenzofuran . Isobenzofuran is an extremely reactive diene that cannot be isolated but can be trapped in situ by dienophiles (e.g., maleic anhydride, quinones) to form polycyclic adducts.

Key Application:

-

Drug Development: Synthesis of anthracycline antibiotics and lignan natural products.

-

Materials Science: Precursor for acenes and organic semiconductors.

Reactivity Pathway Diagram

Figure 2: Generation of transient isobenzofuran and subsequent trapping via Diels-Alder reaction.

Safety & Handling (GHS Classification)

Signal Word: DANGER

| Hazard Code | Statement | Precautionary Measures |

| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |

| H319 | Causes serious eye irritation. | Wear eye protection/face shield.[4] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust/fume. Use in a fume hood. |

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent polymerization.

References

-

Chemical Identity & Properties: PubChem. (2-Ethynylphenyl)methanol (CID 11007947).[1][5] National Library of Medicine. [Link][5]

-

Physical Data Source: ChemSrc. (2-Ethynylphenyl)methanol MSDS & Properties. [Link]

- Synthesis Protocol (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Reactivity (Isobenzofuran): Hamura, T., et al. (2012). Generation of Isobenzofurans via Silver-Catalyzed Cyclization. Journal of the American Chemical Society.[6]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. (2-Ethynylphenyl)methanol | CAS#:10602-08-1 | Chemsrc [chemsrc.com]

- 4. 2-Ethynylbenzyl alcohol 95 10602-08-1 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

Strategic Sourcing and Synthetic Utility of (2-Ethynylphenyl)methanol

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

(2-Ethynylphenyl)methanol (CAS 10602-08-1), also known as 2-ethynylbenzyl alcohol, is a high-value "orthogonally functionalized" building block.[1] It features a terminal alkyne and a benzylic alcohol in a 1,2-relationship. This specific geometry makes it a critical precursor for generating isobenzofurans and indene derivatives via metal-catalyzed cycloisomerization.

For medicinal chemists, the sourcing challenge lies not in availability, but in purity retention . The compound is prone to polymerization and oxidation. This guide details the critical quality attributes (CQAs) required for downstream success, particularly in Gold(I)-catalyzed cascades where trace impurities can arrest catalytic turnover.

Chemical Profile & Synthetic Divergence[1][2][3]

The Molecule

-

Physical State: Off-white to yellow solid (MP: 66–70 °C)

-

Solubility: Soluble in DCM, THF, MeOH, EtOAc.

Synthetic Utility: The "Ortho" Advantage

The proximity of the hydroxyl group to the alkyne allows for rapid cyclization. Upon activation by soft Lewis acids (Au, Pt, Cu), the oxygen attacks the alkyne to form isobenzofuran intermediates, which are highly reactive dienes for Diels-Alder cycloadditions.

Visualization: Reaction Pathways

The following diagram illustrates the synthetic divergence of (2-ethynylphenyl)methanol, highlighting why purity is essential for selectivity.

Figure 1: The compound serves as a gateway to complex polycycles. Note that 'Polymerization' is a competing pathway accelerated by poor storage.

Quality Assurance & Procurement Strategy

Procuring this compound requires scrutiny of its synthetic origin. Most commercial batches are synthesized via Sonogashira coupling of 2-bromobenzyl alcohol with trimethylsilylacetylene, followed by desilylation. This route leaves specific "fingerprints" of impurities.

Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA), prioritize the following metrics:

| Attribute | Specification | Why It Matters |

| Purity (HPLC) | >97.0% | Lower purity often indicates oligomerization. |

| Appearance | White to pale yellow solid | Dark brown/orange indicates significant oxidation or polymerization. |

| Pd Content | <50 ppm | Critical: Residual Palladium from synthesis can poison Gold catalysts or cause side reactions. |

| Water Content | <0.5% | Excess water can lead to hydration of the alkyne to a ketone (acetophenone derivative). |

| H-NMR | Clean doublet (alkyne) | Confirm absence of homocoupling (Glaser) products (diynes). |

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Argon or Nitrogen flush is mandatory.

-

Light: Protect from light (amber vials) to prevent radical polymerization.

Experimental Protocol: Gold(I)-Catalyzed Cyclization

Objective: Validation of reagent quality via cyclization to an isobenzofuran intermediate, trapped by a dienophile. This reaction is highly sensitive to catalyst poisoning, making it an excellent "stress test" for the starting material.

Reference: Adapted from Beilstein J. Org. Chem. 2011, 7 , 103–144. [1]

Materials

-

(2-Ethynylphenyl)methanol: 1.0 equiv (132 mg, 1.0 mmol)

-

Dienophile (e.g., N-methylmaleimide): 1.2 equiv

-

Catalyst: [JohnPhosAu(MeCN)]SbF6 (2 mol%) or AuCl3 (5 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology

-

Preparation: In a glovebox or under positive Argon pressure, weigh the Gold catalyst into a flame-dried vial.

-

Dissolution: Dissolve (2-ethynylphenyl)methanol and the dienophile in anhydrous DCM (0.1 M concentration).

-

Initiation: Add the substrate solution to the catalyst vial at Room Temperature (25 °C).

-

Monitoring: Stir the mixture. The reaction should proceed rapidly (1–4 hours). Monitor via TLC (disappearance of the starting material spot at R_f ~0.3 in 20% EtOAc/Hex).

-

Workup: Filter the reaction mixture through a short pad of silica/Celite to remove the gold catalyst. Rinse with DCM.

-

Analysis: Concentrate the filtrate. Analyze crude via 1H-NMR.

-

Success Criteria: Disappearance of the alkyne proton (singlet/doublet at ~3.3 ppm) and appearance of the cyclized adduct signals.

-

Troubleshooting

-

Stalled Reaction: If the reaction stops at <50% conversion, the starting material likely contains residual sulfur or amines (catalyst poisons) or residual Palladium .

-

Black Precipitate: Indicates decomposition of the Gold catalyst, often due to reducing agents in the starting material.

Market Landscape & Supplier Analysis

Suppliers are categorized by their utility in the drug development lifecycle.

Tier 1: Global Catalog (High Reliability / High Cost)

Best for: Bench-scale synthesis (mg to g), reference standards.

-

Sigma-Aldrich (Merck): High QC standards. Usually ships in amber glass. Expensive.

-

TCI Chemicals: Excellent inventory of alkynyl alcohols. Reliable purity (>98%).

-

Thermo Scientific (Alfa Aesar): Good availability, often ships from stock.

Tier 2: Building Block Specialists (Balance of Cost/Quality)

Best for: Scale-up (10g - 100g), library synthesis.

-

Combi-Blocks: Very strong in heterocyclic building blocks. often provides H-NMR data online.

-

Enamine: Massive stock, excellent for finding analogs if the primary compound is unsuitable.

-

BLD Pharm: Cost-effective, but requires strict batch validation (check color upon arrival).

Procurement Logic Flow

Use the following logic to decide on a vendor:

Figure 2: Decision tree for selecting suppliers based on experimental scale.

References

-

Rudolph, M., & Hashmi, A. S. K. (2011). Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. Beilstein Journal of Organic Chemistry, 7, 103–144.

-

PubChem. (n.d.).[1][2] (2-Ethynylphenyl)methanol (CAS 10602-08-1).[1][3][4][5] National Library of Medicine. Retrieved October 25, 2023.

-

Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2011). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines. Angewandte Chemie International Edition.

-

BenchChem. (2025).[6] Sonogashira Coupling Protocols.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10602-08-1|(2-Ethynylphenyl)methanol|BLD Pharm [bldpharm.com]

- 4. (2-Ethynylphenyl)methanol - Lead Sciences [lead-sciences.com]

- 5. (2-Ethynylphenyl)methanol | CAS#:10602-08-1 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of (2-ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-ethynylphenyl)methanol is a versatile bifunctional organic compound that serves as a key building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. Its structure, incorporating both a reactive terminal alkyne and a primary alcohol on an aromatic ring, allows for diverse chemical transformations. This unique reactivity, however, also introduces specific hazards that necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with (2-ethynylphenyl)methanol and offers detailed, field-proven safety precautions to ensure its safe handling, use, and storage in a research and development setting.

Hazard Identification and Analysis

A comprehensive understanding of the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. Based on aggregated data from multiple sources, (2-ethynylphenyl)methanol is classified with the following hazards:

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For (2-ethynylphenyl)methanol, the following classifications are reported[1][2]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Sensitization, Respiratory | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

Pictograms:

GHS pictograms for (2-ethynylphenyl)methanol.

Analysis of Hazards

-

Acute Oral Toxicity (H302): This classification indicates that ingestion of (2-ethynylphenyl)methanol can lead to harmful or potentially lethal effects. The toxicity is likely associated with the metabolic pathways of the compound, which may be influenced by both the ethynyl and methanol functionalities. While the exact mechanism of toxicity for this specific molecule is not extensively documented in the provided search results, the general toxicity of ingested alcohols and the potential for the ethynyl group to interfere with biological processes should be considered.

-

Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation, characterized by redness, pain, and potentially blurred vision. This is a common hazard for many organic chemicals and necessitates stringent eye protection.

-

Respiratory Sensitization (H334): This is a significant and insidious hazard. Inhalation of dusts or aerosols of (2-ethynylphenyl)methanol may lead to the development of an allergic response in the respiratory system. Initial exposures may not produce any symptoms, but subsequent exposures, even to very small amounts, can trigger an asthmatic-like reaction with symptoms such as coughing, wheezing, and shortness of breath. This sensitization is irreversible.

Physicochemical Hazards

While not explicitly classified with a flammability hazard in the provided GHS information, the presence of an aromatic ring and a high carbon content suggests that (2-ethynylphenyl)methanol is combustible. Its flash point is reported to be 117.7±15.6 °C[3]. The terminal alkyne group also presents specific chemical reactivity hazards that must be managed.

-

Reactivity of the Terminal Alkyne: Terminal alkynes are known to be reactive and can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury[4][5]. The acidic nature of the terminal proton makes it susceptible to deprotonation by strong bases, and the resulting acetylide anion is a potent nucleophile[4]. While aryl acetylenes are generally more stable than their alkyl counterparts, the potential for hazardous reactions remains.

Engineering and Administrative Controls

Before any personal protective equipment is considered, a hierarchy of controls must be implemented to minimize the risk of exposure.

Ventilation

All work with (2-ethynylphenyl)methanol, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood. The fume hood provides essential protection against the inhalation of dust or vapors and contains any potential spills. The ventilation system should be designed to prevent the accumulation of flammable vapors.

Designated Work Area

Establish a designated area within the laboratory for the handling of (2-ethynylphenyl)methanol. This area should be clearly marked, and access should be restricted to authorized personnel who are fully trained in the safe handling of this compound.

Safe Work Practices

-

Avoid generation of dust and aerosols: When transferring the solid, use techniques that minimize dust formation, such as careful scooping rather than pouring. If solutions are being prepared, add the solid to the solvent slowly to avoid splashing.

-

Prohibition of incompatible materials: Ensure that the designated work area and all equipment are free from incompatible metals, particularly heavy metals and their salts. Use of copper, brass, or bronze spatulas, stir bars, or reaction vessels should be strictly avoided.

-

Control of ignition sources: Although the flashpoint is relatively high, it is prudent to eliminate all potential ignition sources from the immediate work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following PPE is mandatory when handling (2-ethynylphenyl)methanol:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned completely. Full-length pants and closed-toe shoes are also required.

-

Respiratory Protection: Due to the risk of respiratory sensitization, a NIOSH-approved respirator with an appropriate particulate filter may be necessary if there is a potential for generating dust and the engineering controls are not sufficient to maintain exposure below acceptable limits. The need for respiratory protection should be determined by a qualified industrial hygienist based on a risk assessment of the specific procedure.

Workflow for donning appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols during the handling and use of (2-ethynylphenyl)methanol is critical to prevent exposure and accidents.

Weighing and Dispensing

-

Weigh the solid compound in a chemical fume hood.

-

Use a disposable weighing boat or line the balance pan with aluminum foil to prevent contamination.

-

Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

Preparation of Solutions

-

Always add the solid (2-ethynylphenyl)methanol to the solvent. Do not add the solvent to the solid, as this can increase the risk of splashing and dust generation.

-

Use a magnetic stirrer to aid in dissolution and avoid manual shaking.

-

Ensure the container is appropriately labeled with the chemical name, concentration, and all relevant hazard pictograms.

Conducting Reactions

-

Inert Atmosphere: Reactions involving the terminal alkyne, especially those using strong bases or organometallic reagents, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards associated with the presence of oxygen.

-

Temperature Control: Be mindful of the potential for exothermic reactions. Use an ice bath or other cooling method to control the reaction temperature, particularly during the addition of reagents.

-

Quenching: Carefully quench reactions involving reactive intermediates. For example, when quenching a reaction containing a metal acetylide, use a proton source (e.g., a saturated aqueous solution of ammonium chloride) and add it slowly with cooling.

Storage and Waste Disposal

Proper storage and disposal are essential components of the chemical's lifecycle management.

Storage

-

Store (2-ethynylphenyl)methanol in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[2][7][8][9]

-

The storage container should be tightly sealed to prevent the ingress of moisture and air.

-

Store separately from strong oxidizing agents, strong bases, and, most importantly, heavy metal salts.

-

The recommended storage condition is often under an inert atmosphere at 2-8°C.[2]

Waste Disposal

-

All waste materials contaminated with (2-ethynylphenyl)methanol, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills

-

Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and then wash with soap and water.

-

Large Spills: Evacuate the area immediately and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

First Aid

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[10]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. The development of respiratory sensitization symptoms may be delayed.[6][11]

-

In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

(2-ethynylphenyl)methanol is a valuable reagent in chemical synthesis, but its use demands a high level of respect for its potential hazards. By understanding its GHS classification, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling, storage, and emergency procedures, researchers can mitigate the risks and work safely with this compound. The causality behind these precautions is rooted in the fundamental chemical and toxicological properties of the molecule, and a commitment to these principles is paramount for ensuring a safe and productive research environment.

References

- SAFETY DATA SHEET METHANOL. (n.d.).

- SAFETY DATA SHEET - Methanol (230, 232, 233). (2014, March 19). State of Michigan.

- The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. (2024, December 20). MDPI.

- Methanol Safety Fact Sheet. (n.d.). Methanol Institute.

- METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute.

- Methanol. (n.d.). PubChem. National Institutes of Health.

- Chronic methanol toxicity through topical and inhalational routes presenting as vision loss and restricted diffusion of the optic nerves on MRI: A case report and literature review. (2020, July 21). PubMed Central.

- 2-Ethynylbenzyl alcohol. (n.d.). PubChem. National Institutes of Health.

- Safety Data Sheet: Methanol. (n.d.). Carl ROTH.

- (4-Ethynylphenyl)methanol. (n.d.). PubChem. National Institutes of Health.

- METHYL ALCOHOL (METHANOL). (2023, June 20). Occupational Safety and Health Administration.

- (2-Ethynylphenyl)methanol. (2025, September 18). Chemsrc.

- (2-Ethynylphenyl)methanol. (n.d.). BLD Pharm.

- (4-Ethynylphenyl)methanol. (n.d.). BLD Pharm.

- Synthesis and carbonylation of aryl acetylenes. (2025, August 6). ResearchGate.

- Alkyne Reactivity. (n.d.). Michigan State University Chemistry.

- How to Handle and Store Acetylene Cylinders. (n.d.). Rexarc.

- Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012, December 7). PubMed Central. National Institutes of Health.

- Methanol Toxicity. (2025, February 6). StatPearls. NCBI Bookshelf.

- Aryl acetylenes as mechanism-based inhibitors of cytochrome P450-dependent monooxygenase enzymes. (n.d.). PubMed.

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.).

- Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry.

- CAS 10602-04-7: 4-ETHYNYLBENZYL ALCOHOL 97. (n.d.). CymitQuimica.

- How Do You Safely Store Acetylene? (2025, July 27). Chemistry For Everyone. YouTube.

- Reactions of mixed-metal complexes with alkynes: synthesis and structural characterization of the complexes [NiW(CO)2(.mu.-.eta.2,.eta.2-MeC.tplbond.CMe)(.eta.-C5H5)2] and [NiMo(CO)2[.mu.-. (n.d.). ACS Publications. American Chemical Society.

- The Safe Transport, Use and Storage of Acetylene Cylinders. (n.d.).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 10602-08-1|(2-Ethynylphenyl)methanol|BLD Pharm [bldpharm.com]

- 3. (2-Ethynylphenyl)methanol | CAS#:10602-08-1 | Chemsrc [chemsrc.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. eiga.eu [eiga.eu]

- 10. leap.epa.ie [leap.epa.ie]

- 11. methanol.org [methanol.org]

Literature review of (2-ethynylphenyl)methanol reactions

An In-depth Technical Guide to the Reactions of (2-Ethynylphenyl)methanol

Foreword for the Modern Researcher

(2-Ethynylphenyl)methanol is a deceptively simple molecule. At first glance, it presents a standard aromatic alcohol with a terminal alkyne. However, the ortho relationship of these two functional groups creates a powerful and versatile scaffold, pre-disposed to a rich variety of intramolecular transformations. This guide moves beyond a simple catalog of reactions; it is designed for the practicing scientist—the medicinal chemist, the process developer, the materials researcher—to provide a deep, mechanistic understanding of why this substrate behaves as it does and how to control its reactivity to achieve specific, high-value molecular architectures. We will explore the causality behind experimental choices, from catalyst selection to solvent effects, to empower you to not only replicate but also innovate upon these foundational methods.

Core Physicochemical & Structural Data

A thorough understanding of a substrate begins with its fundamental properties. (2-Ethynylphenyl)methanol, also known as 2-ethynylbenzyl alcohol, is a stable, readily accessible building block. Its reactivity is dominated by the nucleophilic hydroxyl group and the electrophilic, high-energy alkyne, perfectly positioned for intramolecular cyclization.

| Property | Value | Source |

| CAS Number | 10602-08-1 | [1] |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| IUPAC Name | (2-ethynylphenyl)methanol | |

| SMILES | C#CC1=CC=CC=C1CO | |

| Appearance | Liquid (Varies by purity) | |

| Storage | 2-8°C, Inert atmosphere, Protect from light | [1] |

Pillar 1: Intramolecular Cyclization - The Art of Regiocontrol

The most powerful application of (2-ethynylphenyl)methanol is its use in constructing oxygen-containing heterocycles, particularly isochromenes and dihydroisobenzofurans. These scaffolds are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antifungal, and antiviral properties.[2] The key to unlocking the potential of this substrate lies in selectively controlling the cyclization pathway.

Mechanism & Causality: 6-endo-dig vs. 5-exo-dig Cyclization

The competition between forming a six-membered ring (isochromene) versus a five-membered ring (dihydroisobenzofuran) is a classic challenge in alkyne functionalization. The outcome is dictated by the mode of alkyne activation and the reaction conditions, which can be tuned to favor one pathway over the other with remarkable precision.

A recently developed electrochemical method provides an elegant solution to this regioselectivity problem.[2] By avoiding harsh oxidants or expensive transition-metal catalysts, this approach uses a sacrificial silver anode to generate Ag⁺ ions in situ. These ions activate the alkyne, facilitating an intramolecular nucleophilic attack from the hydroxyl group. The genius of this method is its "dial-a-regioisomer" capability:

-

For Isochromene (6-endo-dig): The reaction is conducted at an elevated temperature (60 °C) in the presence of acetic acid (AcOH). The thermal energy helps overcome the kinetic barrier for the 6-membered ring formation, and AcOH acts as a proton shuttle, facilitating the key silver/hydrogen exchange.[2]

-

For Dihydroisobenzofuran (5-exo-dig): The reaction is run at a low temperature (-10 °C) and in the absence of acid. Under these conditions, the 5-exo-dig pathway is kinetically favored. The methoxide ion (MeO⁻), formed at the cathode from the reduction of methanol, is proposed to facilitate the cyclization.[2]

Caption: Plausible mechanism for the electrosynthesis of isochromenes.

Experimental Protocol: Regioselective Electrosynthesis of Isochromenes[3]

This protocol is a self-validating system, where successful execution directly confirms the mechanistic principles of regiocontrol.

-

Cell Assembly: An undivided 10 mL glass cell is equipped with a silver anode (99.9%, 55 mm × 5 mm) and a carbon cathode (51 mm × 8 mm).

-

Reagent Addition: To the cell, add the substituted (2-ethynylphenyl)methanol substrate (0.25 mmol), dimethylformamide (DMF, 2 mL), methanol (MeOH, 2 mL), lithium perchlorate (LiClO₄, 0.25 mmol, 27 mg), and acetic acid (AcOH, 0.25 mmol, 14 µL).

-

Electrolysis: Immerse the electrodes into the solution and connect to a power supply. Conduct the electrolysis at a constant current of 6 mA at 60 °C for 3 hours under an air atmosphere.

-

Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired isochromene product.

Data Presentation: Substrate Scope and Yields[3]

The robustness of a method is demonstrated by its tolerance to various functional groups. The electrochemical cyclization shows broad applicability.

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) (Method A: Isochromene) | Yield (%) (Method B: Dihydroisobenzofuran) |

| 1 | H | Phenyl | 2a / 3a | 95 | 89 |

| 2 | H | 4-Chlorophenyl | 2c / 3c | 94 | 87 |

| 3 | H | 4-Tolyl | 2d / 3e | 96 | 42 |

| 4 | F | Phenyl | 2g / 3g | 97 | Not detected |

| 5 | OMe | Phenyl | 2j | 86 | N/A |

| 6 | H | Prop-2-yl | 2f | 53 | N/A |

Method A: 60 °C, with AcOH. Method B: -10 °C, without AcOH.

Pillar 2: Transition-Metal Catalysis - Forging Complexity

Beyond intramolecular cyclization, the dual functionality of (2-ethynylphenyl)methanol makes it an exceptional partner in transition-metal-catalyzed reactions.[3] These methods enable the construction of highly complex polycyclic systems in a single, atom-economical step.

Platinum-Catalyzed Divergent Cascade Cycloadditions

A powerful example is the platinum(II) iodide-catalyzed reaction between (2-ethynylphenyl)methanol and chalcones.[4] This reaction is a showcase of substituent-controlled divergence. Under identical reaction conditions, the electronic nature of the chalcone directs the cascade pathway to one of two distinct polycyclic products.

-

With α-cyanochalcones: A cascade reaction yields complex spiroketals in 86–97% yield.

-

With o-hydroxychalcones: The reaction pathway is diverted to produce oxa-bridged fused heterocycles in 87–95% yield.

The causality lies in how the substituent alters the electron density and reactivity of the intermediates within the catalytic cycle, demonstrating a sophisticated level of reaction control.

Caption: Workflow for substituent-controlled divergent cascade reactions.

Palladium-Catalyzed Domino Reactions

Palladium catalysis can be employed to construct isochromenes through a domino reaction sequence involving C-C and C-O bond formation.[5] This strategy typically starts from ortho-bromo tertiary benzylic alcohols and internal acetylenes, highlighting the versatility of alkynes in building heterocyclic frameworks. These methods underscore the power of cascade strategies to rapidly build molecular complexity from simple precursors.[5]

Applications in Drug Discovery & Medicinal Chemistry

The heterocyclic cores synthesized from (2-ethynylphenyl)methanol are not merely academic curiosities; they are "privileged structures" in medicinal chemistry.[6]

-

Isochromenes & Dihydroisobenzofurans: These motifs are found in numerous natural products and have been identified as potent antitumor, antifungal, antibacterial, and antimicrobial agents.[2] Their rigid structures allow for precise presentation of functional groups to biological targets.

-

Spiroketals & Fused Heterocycles: The complex, three-dimensional architectures generated from cascade reactions are highly sought after in drug discovery.[7] They provide access to novel chemical space, moving away from the flat, aromatic compounds that dominate many screening libraries. This structural complexity can lead to improved target selectivity and better pharmacokinetic properties.

The utility of (2-ethynylphenyl)methanol as a building block is analogous to other key intermediates like 2-thiophenemethanol, which serves as a bioisostere for a benzene ring and is crucial for developing anti-inflammatory and antiproliferative agents.[6] By providing access to a diverse range of oxygen-containing heterocycles, (2-ethynylphenyl)methanol is a vital tool for professionals developing the next generation of therapeutic agents.

Conclusion and Future Outlook

(2-Ethynylphenyl)methanol has firmly established itself as a cornerstone building block for modern synthetic chemistry. Its true value is unlocked through a deep understanding of the subtle energetic balances that govern its reactivity. The development of electrochemical methods for perfect regiocontrol and the discovery of substituent-steered cascade reactions demonstrate that the field is continuously innovating. Future research will likely focus on enantioselective versions of these transformations, using chiral catalysts or ligands to produce single-enantiomer heterocyclic products, further increasing their value for drug development and other life science applications. The principles outlined in this guide provide a robust foundation for any scientist looking to harness the synthetic potential of this remarkable molecule.

References

-

Isochromene based natural products. ResearchGate. Available from: [Link].

-

Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. National Center for Biotechnology Information. Available from: [Link].

-

A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. Available from: [Link].

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link].

-

Gram-scale cascade cycloaddition reactions of (2-ethynylphenyl)methanol... ResearchGate. Available from: [Link].

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available from: [Link].

-

2-Ethynylbenzyl alcohol. PubChem. Available from: [Link].

-

(4-Ethynylphenyl)methanol. PubChem. Available from: [Link].

-

Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. Available from: [Link].

-

Synthesis of isochromenes. Organic Chemistry Portal. Available from: [Link].

-

Effect of solvent on a synthesis of sulfonylated isochromenes (3). ResearchGate. Available from: [Link].

-

Transition-metal-catalyzed asymmetric defluorinative reactions. Royal Society of Chemistry. Available from: [Link].

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link].

-

Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed. Available from: [Link].

Sources

- 1. 10602-08-1|(2-Ethynylphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of Isochromenes from (2-Ethynylphenyl)methanol

This guide outlines the strategic synthesis of isochromenes (1H-isochromenes) from (2-ethynylphenyl)methanol derivatives. It prioritizes regioselective methods that favor the 6-endo-dig pathway over the kinetically competitive 5-exo-dig pathway (which yields isobenzofurans).

Executive Summary & Strategic Rationale

The cyclization of (2-ethynylphenyl)methanol (and its derivatives) is a pivotal transformation in the synthesis of oxygen heterocycles. However, this reaction presents a classic regioselectivity challenge:

-

5-exo-dig Cyclization: Yields 1,3-dihydroisobenzofurans . This is often the kinetically favored pathway according to Baldwin’s rules for nucleophilic attack on alkynes.

-

6-endo-dig Cyclization: Yields 1H-isochromenes .[1][2][3][4][5] This is the desired pathway for this protocol but requires specific Lewis acid catalysis to overcome the kinetic preference for the 5-membered ring.

This guide details two high-fidelity protocols—Indium(III) Catalysis and Gold(I) Catalysis —that effectively enforce the 6-endo-dig manifold, providing high yields of isochromenes with minimal isobenzofuran byproducts.

Mechanistic Divergence

The following diagram illustrates the critical bifurcation point between the two pathways.

Figure 1: Mechanistic bifurcation in the cycloisomerization of 2-alkynylbenzyl alcohols. Regiocontrol is dictated by the specific Lewis acid used.

Protocol A: Indium(III)-Catalyzed Cycloisomerization

Best for: Robust, high-yielding synthesis of 1H-isochromenes with excellent functional group tolerance.[5] Mechanism: Indium triiodide (InI₃) acts as a soft Lewis acid, activating the alkyne and preferentially stabilizing the 6-endo transition state.

Materials & Reagents[1][3][6][7][8][9][10][11][12][13][14]

-

Substrate: (2-Ethynylphenyl)methanol derivative (1.0 equiv)

-

Catalyst: Indium(III) iodide (InI₃) (anhydrous, 99.99%)

-

Solvent: Toluene (anhydrous)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of argon.

-

Add InI₃ (5 mol%) . Note: InI₃ is hygroscopic; handle quickly or in a glovebox.

-

-

Reaction Assembly:

-

Dissolve the (2-ethynylphenyl)methanol substrate (0.5 mmol) in anhydrous toluene (2.0 mL) .

-

Add the substrate solution to the Schlenk tube containing the catalyst via syringe.

-

Seal the tube.

-

-

Execution:

-

Heat the reaction mixture to 80–100 °C in an oil bath.

-

Monitor by TLC (typically 2–6 hours). The starting material (alcohol) will disappear, and a less polar spot (isochromene) will appear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Quench by adding a saturated aqueous solution of NaHCO₃ (5 mL) .

-

Extract with Ethyl Acetate (3 x 10 mL) .

-

Dry the combined organic layers over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

-

Result: 1H-Isochromenes are typically obtained as oils or solids in 80–97% yield .

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation (moisture) | Ensure InI₃ is fresh/dry; use strictly anhydrous toluene. |

| Isobenzofuran formation | Temperature too low | Ensure reaction temp is ≥80 °C to overcome activation barrier for 6-endo. |

| Decomposition | Acid-sensitive substrate | InI₃ is Lewis acidic; add 4Å molecular sieves to buffer conditions. |

Protocol B: Gold(I)-Catalyzed Cyclization

Best for: Complex substrates requiring mild conditions or high regioselectivity at lower temperatures.

Mechanism: Cationic Gold(I) species (

Materials & Reagents[1][3][6][7][8][9][10][11][12][13][14]

-

Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (

) (5 mol%) -

Silver Salt (Activator): Silver Triflate (

) (5 mol%) -

Solvent: Dichloromethane (DCM) (anhydrous)

-

Additives: 4Å Molecular Sieves (optional, to maintain anhydrous conditions)

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a flame-dried vial, combine

(5 mol%) and -

Stir at room temperature for 10 minutes. A white precipitate (

) will form, indicating the generation of the active cationic species -

Note: Exclusion of light is recommended for silver salts.

-

-

Substrate Addition:

-

Dissolve the (2-ethynylphenyl)methanol substrate (0.5 mmol) in anhydrous DCM (1.5 mL).

-

Transfer the substrate solution to the catalyst mixture (avoid transferring the AgCl precipitate if possible, though not strictly necessary).

-

-

Execution:

-

Stir the reaction at Room Temperature (25 °C) .

-

Monitor by TLC. Reaction is typically faster than InI₃ method (1–4 hours).

-

-

Work-up:

-

Filter the mixture through a short pad of Celite to remove silver salts and gold residues.

-

Rinse the pad with DCM.

-

Concentrate the filtrate.

-

-

Purification:

-

Flash chromatography (Silica gel, Hexanes/EtOAc).

-

Result: High regioselectivity for 1H-isochromene (>95:5 ratio vs isobenzofuran).

-

Comparative Analysis of Methods

| Feature | Indium(III) Method (InI₃) | Gold(I) Method (Au/Ag) |

| Regioselectivity | Excellent (6-endo) | Excellent (6-endo) |

| Temperature | 80–100 °C | Room Temperature |

| Cost | Moderate | High (Au/Ag) |

| Moisture Sensitivity | High (InI₃ is hygroscopic) | Moderate |

| Substrate Scope | Broad (Alkyl, Aryl alkynes) | Broad, tolerates sensitive groups |

| Primary Use Case | Scale-up, robust synthesis | Late-stage functionalization |

References

-

Seoane-Carabel, F., Alonso-Marañón, L., Sarandeses, L. A., & Sestelo, J. P. (2023).[3][5] Synthesis of 1H-Isochromenes and 1,2-Dihydroisoquinolines by Indium(III)-Catalyzed Cycloisomerization of ortho-(Alkynyl)benzyl Derivatives.[1][3][5] Synthesis, 55, 1714-1723.[3][5]

-

Tomás-Mendivil, E., Starck, J., Ortuno, J. C., & Michelet, V. (2015).[3] Gold-Catalyzed Synthesis of 1H-Isochromenes. Organic Letters, 17(24), 6126–6129.

-

Dell’Acqua, M., Castano, B., Cecchini, C., Pedrazzini, T., Pirovano, V., Rossi, E., Caselli, A., & Abbiati, G. (2014). Mild Regiospecific Synthesis of 1-Alkoxy-isochromenes Catalyzed by Well-Defined [Silver(I)(pyridine-containing ligand)] Complexes. The Journal of Organic Chemistry, 79(8), 3494–3505.

-

Godoi, B., et al. (2005). Electrophilic Cyclization of 2-(1-Alkynyl)-2-alken-1-ones using the I2/K3PO4 System. Organic Letters, 7(21), 4609-4611.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silver-catalyzed domino hydroarylation/cycloisomerization reactions of ortho-alkynylbenzaldehydes: an entry to functionalized isochromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isochromene synthesis [organic-chemistry.org]

- 4. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Isochromenes and 1,2-Dihydroisoquinolines by Indium(III)-Catalyzed Cycloisomerization of ortho-(Alkynyl)benzyl Derivatives [organic-chemistry.org]

Application Notes & Protocols: Tandem Annulation Reactions Involving (2-Ethynylphenyl)methanol and Its Derivatives

Foreword for the Modern Researcher

In the relentless pursuit of molecular complexity and novel chemical entities, tandem reactions have emerged as a cornerstone of efficient synthetic strategy. By orchestrating multiple bond-forming events in a single, uninterrupted sequence, we not only enhance operational simplicity but also mirror the elegance of biosynthetic pathways. This guide is dedicated to the exploration of (2-ethynylphenyl)methanol, a versatile building block, and its derivatives in the realm of tandem annulation reactions. The inherent juxtaposition of a nucleophilic hydroxyl group and an electrophilically activatable alkyne within this scaffold presents a rich playground for the construction of diverse heterocyclic frameworks. For the discerning researcher in drug discovery and materials science, the methodologies detailed herein offer a direct route to privileged structures, streamlining the path from concept to creation.

Section 1: The Chemistry of (2-Ethynylphenyl)methanol in Tandem Reactions

(2-Ethynylphenyl)methanol is a bifunctional reagent primed for sequential chemical transformations. The presence of the hydroxyl group and the terminal alkyne allows for a variety of intramolecular and intermolecular bond formations. The initial step in many of these reactions is the activation of the alkyne by a transition metal catalyst, rendering it susceptible to nucleophilic attack. The proximate hydroxyl group can then act as an intramolecular nucleophile, initiating a cyclization cascade. Alternatively, in the presence of other reactants, the activated alkyne can participate in intermolecular reactions, followed by cyclization involving the hydroxyl group.

The choice of catalyst is paramount in directing the reaction pathway. Gold and palladium catalysts are frequently employed for their ability to activate alkynes towards nucleophilic attack.[1][2] Copper catalysts are also utilized, particularly in cycloaddition reactions involving azides. The specific ligand environment of the metal catalyst can further fine-tune the reactivity and selectivity of the transformation.

Section 2: Copper-Catalyzed Three-Component Tandem Annulation for the Synthesis of Spiro[benzo[d]oxepine-2,4'-imidazoles]

This section details a powerful copper(I)-catalyzed three-component reaction for the synthesis of complex spiro-heterocycles. This protocol utilizes a derivative of (2-ethynylphenyl)methanol, 2-(2-ethynylphenyl)oxirane, in a tandem sequence with a sulfonyl azide and an isocyanoacetate.[3][4]

Scientific Rationale and Mechanistic Insights

This reaction is a testament to the efficiency of tandem catalysis, creating multiple new bonds and a complex spirocyclic system in a single operation. The proposed mechanism initiates with the copper-catalyzed reaction between the terminal alkyne of the 2-(2-ethynylphenyl)oxirane and the sulfonyl azide. This step is believed to form a copper acetylide intermediate, which then undergoes cycloaddition with the azide to generate a triazolyl copper species. Subsequent intramolecular attack of the oxirane oxygen opens the epoxide ring, leading to the formation of a seven-membered oxepine ring. The resulting intermediate then reacts with the isocyanoacetate to construct the imidazole ring, ultimately affording the spiro[benzo[d]oxepine-2,4'-imidazole] product.

dot digraph "Figure_1_Copper_Catalyzed_Tandem_Annulation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Figure 1: Proposed Catalytic Cycle", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="(2-ethynylphenyl)oxirane\n+ Sulfonyl Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_A [label="Copper Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Triazolyl Copper\nSpecies", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_C [label="Oxepine Ring\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanoacetate [label="Isocyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Spiro[benzo[d]oxepine-2,4'-imidazole]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cu_Catalyst [label="Coordination"]; Cu_Catalyst -> Intermediate_A [label="Formation"]; Intermediate_A -> Intermediate_B [label="Cycloaddition"]; Intermediate_B -> Intermediate_C [label="Intramolecular\nRing Opening"]; Intermediate_C -> Product [label="Reaction with\nIsocyanoacetate"]; Isocyanoacetate -> Product; }

Figure 1: Proposed Catalytic Cycle

Experimental Protocol

Materials:

-

2-(2-Ethynylphenyl)oxirane (1.0 equiv)

-

Sulfonyl azide (e.g., TsN3) (1.2 equiv)

-

Isocyanoacetate (e.g., ethyl isocyanoacetate) (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-ethynylphenyl)oxirane and anhydrous dichloromethane.

-

Add the sulfonyl azide to the solution.

-

In a separate vial, weigh the copper(I) iodide catalyst and add it to the reaction mixture.

-

Finally, add the isocyanoacetate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary

| Entry | Sulfonyl Azide | Isocyanoacetate | Yield (%) |

| 1 | TsN₃ | Ethyl Isocyanoacetate | 85 |

| 2 | BsN₃ | Methyl Isocyanoacetate | 82 |

| 3 | NsN₃ | t-Butyl Isocyanoacetate | 78 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Section 3: Potential Tandem Annulations and Future Directions

While the previous section provided a detailed protocol for a specific transformation, the versatility of (2-ethynylphenyl)methanol and its derivatives extends to a wide range of other potential tandem annulation reactions. This section explores some of these possibilities, drawing on established reactivity patterns of related compounds.

Palladium-Catalyzed Annulation with Alkenes

Palladium catalysts are well-known to mediate the cyclization of ortho-alkynyl-substituted aromatics with alkenes. A plausible tandem reaction of (2-ethynylphenyl)methanol with an alkene, such as N-phenylmaleimide, could proceed via an initial carbopalladation of the alkyne, followed by an intramolecular cyclization of the hydroxyl group to forge a new heterocyclic ring.[5]

dot digraph "Figure_2_Palladium_Catalyzed_Annulation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Figure 2: Conceptual Palladium-Catalyzed Annulation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Substrates [label="(2-ethynylphenyl)methanol\n+ Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(II) Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_A [label="Carbopalladation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Intramolecular\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Fused Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrates -> Pd_Catalyst; Pd_Catalyst -> Intermediate_A; Intermediate_A -> Intermediate_B; Intermediate_B -> Product; }

Figure 2: Conceptual Palladium-Catalyzed Annulation

This type of reaction could provide access to a variety of complex polycyclic systems, with the final structure depending on the nature of the alkene partner.

Synthesis of Isochromenes and Dihydroisobenzofurans

The synthesis of isochromene and dihydroisobenzofuran cores is of significant interest due to their presence in numerous biologically active natural products. While direct protocols starting from (2-ethynylphenyl)methanol are not extensively documented, related transformations of 2-ethynylbenzaldehydes offer a promising blueprint.[1] An electrochemical approach, for instance, has been shown to be highly regioselective in the synthesis of these heterocycles, avoiding the need for transition metal catalysts.[1] Adapting such conditions to (2-ethynylphenyl)methanol could provide a green and efficient route to these valuable scaffolds.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized through tandem annulation reactions of (2-ethynylphenyl)methanol and its derivatives are prevalent in many FDA-approved drugs and clinical candidates. The ability to rapidly construct these complex cores from simple starting materials is of immense value to drug discovery programs. For example, the spiro-oxepine imidazole core, synthesized via the copper-catalyzed protocol, is a novel scaffold that could be explored for its potential biological activity. The isochromene and dihydroisobenzofuran motifs are also well-established pharmacophores with a wide range of biological activities. The development of efficient and versatile synthetic routes to these and other related heterocyclic systems will undoubtedly accelerate the discovery of new therapeutic agents.

References

-

Barboza, J. P., et al. (2023). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry. [Link]

- Li, Y., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Tetrahedron Letters.

-

Wang, D., et al. (2014). A copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate. Chemical Communications. [Link]

- Wu, J., et al. (2022). Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. Organic & Biomolecular Chemistry.

- Dell'Isola, A., et al. (2021).

-

Wang, D., et al. (2014). A copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate. Chemical Communications, 50(63), 8791-8794. [Link]

-

Shao, P., et al. (2023). Asymmetric 2,4-Dienylation/[4 + 2] Annulation Cascade to Construct Fused Frameworks via Auto-Tandem Palladium Catalysis. Organic Letters. [Link]

- Huang, T., et al. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Organic Letters.

-

Liao, Y., et al. (2002). Palladium(II)-mediated cascade carbonylative annulation of o-alkynyl-phenols on silyl linker-based macrobeads: a combinatorial synthesis of a 2,3-disubstituted benzo[b]furan library. Organic Letters. [Link]

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 639.

- Garcı́a-Garcı́a, P., & Garcı́a-Garcı́a, P. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Chemistry Proceedings.

-

Wang, X., et al. (2015). Palladium-catalyzed tandem fluorination and cyclization of enynes. Organic letters, 17(15), 3782-3785. [Link]

- Brenna, E., et al. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 26(11), 3183.

- Khlebnikov, A. F., et al. (2021). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. The Journal of Organic Chemistry, 86(17), 11638-11655.

-

Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Oxidative Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]

-

Wang, D., et al. (2018). Rhodium(ii)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with 1,3,5-triazinanes to produce octahydro-1H-purine derivatives: a combined experimental and computational study. Organic & Biomolecular Chemistry, 16(43), 8343-8349. [Link]

-

Wang, Y., et al. (2022). Formal nucleophilic pyrrolylmethylation via palladium-based auto-tandem catalysis: switchable regiodivergent synthesis and remote chirality transfer. Chemical Science, 13(45), 13531-13539. [Link]

Sources

- 1. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A copper(i)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric 2,4-Dienylation/[4 + 2] Annulation Cascade to Construct Fused Frameworks via Auto-Tandem Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Scale-Up of (2-Ethynylphenyl)methanol Derivatives

Part 1: Strategic Analysis & Executive Summary

The Challenge

(2-Ethynylphenyl)methanol (CAS: 10602-08-1) and its derivatives are pivotal "lynchpin" intermediates in the synthesis of fused heterocycles (e.g., isobenzofurans, indoles) and pharmacophores. While bench-scale synthesis (milligram to gram) is trivial via Sonogashira coupling, multi-kilogram scale-up presents three distinct engineering challenges:

-

Thermal Runaway Risks: Palladium-catalyzed cross-couplings of acetylenes are highly exothermic. In batch reactors, the accumulation of unreacted alkyne due to poor agitation or low catalyst activity can lead to delayed, explosive decomposition.

-

Metal Contamination: Removing residual Palladium (Pd) and Copper (Cu) to meet pharmaceutical specifications (<10 ppm) is difficult due to the chelating nature of the benzylic alcohol and alkyne moieties.

-

Purification Bottlenecks: Chromatography is cost-prohibitive at scale. A robust crystallization protocol is required to replace silica gel columns.

The Solution

This guide details a Chromatography-Free Process utilizing a stepwise Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by controlled desilylation. This route is preferred over direct acetylene gas coupling due to superior handling safety and yield profiles.

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis is a two-stage telescopic process (or isolated intermediate process for higher purity requirements).

Figure 1: Process Flow Diagram for the synthesis of (2-ethynylphenyl)methanol.

Step 1: Sonogashira Coupling (Scale: 1.0 kg Input)

Reagents:

-

2-Bromobenzyl alcohol (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (

) (0.5 mol%) -

Copper(I) Iodide (CuI) (1.0 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Solvent: THF (5 Vol)

Protocol:

-

Inertion: Charge the reactor with THF and TEA. Sparge with Nitrogen (

) for 30 minutes to remove dissolved oxygen (Critical for preventing Glaser homocoupling of alkyne). -

Charging: Add 2-Bromobenzyl alcohol,

, and CuI under positive -

Thermal Control: Heat the jacket to 45°C.

-

Dosing (CPP): Add TMSA dropwise over 2–4 hours.

-

Why? The reaction is exothermic.[1] Accumulation of TMSA can cause a thermal spike. Monitor internal temperature (

); maintain

-

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Workup: Cool to 20°C. Filter off precipitated TEA-HBr salts. Wash the filtrate with 1M HCl (to remove residual amine) and Brine.

-

Scavenging: Treat the organic layer with an aqueous solution of N-Acetylcysteine (0.5 equiv relative to Pd) or a solid-supported scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C. Filter and concentrate.

Step 2: Desilylation & Purification

Reagents:

-

Potassium Carbonate (

) (0.1 equiv) -

Methanol (MeOH) (10 Vol)

Protocol:

-

Reaction: Dissolve the crude TMS-intermediate in MeOH. Add

. Stir at 20°C for 1 hour.-

Note: This reaction is fast.[2] Do not heat, as polymerization of the free terminal alkyne can occur.

-

-

Quench: Neutralize with dilute acetic acid to pH 7.

-

Solvent Swap: Concentrate MeOH under vacuum (keep bath <40°C). Re-dissolve residue in Toluene (3 Vol).

-

Crystallization:

-

Heat Toluene solution to 50°C.

-

Slowly add Heptane (anti-solvent) until cloud point (approx. 2 Vol).

-

Cool to 0°C at a rate of 10°C/hour.

-

Seed with pure crystals at 25°C if available.

-

-

Isolation: Filter the off-white solids. Wash with cold 1:1 Toluene/Heptane. Dry under vacuum at 30°C.

Part 3: Process Safety & Engineering Controls

Thermal Hazard Assessment (DSC Data)

Differential Scanning Calorimetry (DSC) of the reaction mixture typically reveals:

-

Onset of Decomposition: ~120°C for the Pd-alkyne complex.

-

Maximum Temperature of Synthesis Reaction (MTSR): Can exceed boiling point of THF if TMSA is added as a bolus.

-

Control Measure: Use a dosing pump for TMSA. Ensure the reactor has a pressure relief valve rated for solvent vapor generation.

Impurity Management Logic

The following decision tree helps operators handle deviations in purity.

Figure 2: Decision Matrix for impurity remediation during scale-up.

Key Quantitative Metrics

| Parameter | Specification | Rationale |

| Oxygen Level | < 100 ppm | Prevents Glaser coupling (alkyne dimerization). |

| Water Content (KF) | < 0.1% | Prevents catalyst deactivation (Pd aggregation). |

| Pd Residual | < 10 ppm | Required for pharma intermediates; prevents toxicity. |

| Yield (Step 1) | > 90% | High conversion required to minimize difficult separations.[3] |

| Yield (Step 2) | > 85% | Losses primarily due to mother liquor solubility. |

Part 4: Troubleshooting & Expert Insights

1. "The Reaction Stalled at 80% Conversion"

-

Cause: Catalyst death due to oxygen ingress or poor ligand quality.

-

Fix: Do not add more Pd initially. Degas the mixture again. Add 10% fresh catalyst as a slurry in degassed solvent.

2. "Product is Brown/Black"

-

Cause: Colloidal Palladium.

-

Fix: Standard filtration won't remove this. Use a Celite® filtration step during the workup of Step 1. Alternatively, wash the organic layer with 5% aqueous L-Cysteine or Sodium Bisulfite (

).

3. "Crystallization Oiled Out"

-

Cause: Temperature dropped too fast or too much anti-solvent (Heptane) was added.

-

Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool extremely slowly (5°C per hour).

References

-

Sonogashira Coupling Optimization

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922.

-

Safety in Scale-Up (DSC & Thermal Hazards)

- Sperry, J. B., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.

-

Palladium Removal Strategies

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

-

Standard Protocol Grounding (Analogous Chemistry)

-

Organic Syntheses, Coll.[4] Vol. 10, p.5 (2004); Vol. 75, p.61 (1997). (General procedures for Sonogashira coupling).

-

-

Product Data

-

(2-Ethynylphenyl)methanol (CAS 10602-08-1) Physical Properties.[5]

-

Sources

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. reddit.com [reddit.com]

- 3. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 10602-08-1|(2-Ethynylphenyl)methanol|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Optimizing reaction conditions for intramolecular hydroalkoxylation

Technical Support Center: Intramolecular Hydroalkoxylation

Subject: Optimization & Troubleshooting Guide for Cyclic Ether Synthesis Document ID: IHA-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for intramolecular hydroalkoxylation. This guide moves beyond basic textbook definitions to address the practical failure modes encountered in the lab. Whether you are synthesizing tetrahydrofurans (THF), tetrahydropyrans (THP), or complex spiroketals, this document treats the reaction as a system of competing rates—where success depends on balancing nucleophilic attack against catalyst deactivation and competing isomerization pathways.

Module 1: Catalyst Selection Matrix (The Engine)

Before troubleshooting, ensure you are using the correct catalytic "engine" for your substrate class. Mismatched catalyst-substrate pairs are the #1 cause of failure.

Decision Logic: Selecting the Right System

Figure 1: Decision matrix for selecting the optimal catalytic manifold based on substrate electronic properties.

Module 2: The Gold Standard – Troubleshooting Gold(I) Catalysis

Gold(I) catalysis (e.g., Ph3PAuCl / AgOTf or IPrAuNTf2) is the most common method for alkynol cyclization, but it is prone to specific "silent" failure modes.

The Hidden Trap: Off-Cycle Catalyst Aggregation

A common misconception is that if the reaction stalls, the catalyst has decomposed to metallic gold (Au⁰). However, in hydroalkoxylation, the culprit is often the formation of a stable, unreactive gem-diaurated species (Bis-Gold Vinyl complex).

Figure 2: The Gold(I) catalytic cycle highlighting the "Off-Cycle" catalyst sink that causes reaction stalling [1][4].

Q&A: Gold Catalysis Troubleshooting

Q: My reaction proceeds to 50% conversion and then stops completely. Adding more catalyst doesn't help. Why? A: You are likely suffering from product inhibition or diauration . The vinyl gold intermediate (Figure 2, Yellow Node) is not undergoing protodeauration fast enough.

-

The Fix: Add a mild proton shuttle. The protodeauration step is often turnover-limiting.[1] Adding 10-20 mol% of a mild Brønsted acid (like diphenyl phosphate) or a proton shuttle (like water or methanol in trace amounts) can accelerate the release of the catalyst [1].

Q: I am observing the wrong regioisomer (6-endo instead of 5-exo). A: Hydroalkoxylation is reversible. If the kinetic product (5-exo) is unstable, the reaction may drift toward the thermodynamic product (6-endo).

-

The Fix: Switch from a phosphine ligand (e.g., Ph3P) to a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or JohnPhos. Bulky ligands destabilize the transition state for the 6-endo pathway and accelerate the protodeauration of the 5-exo intermediate, "locking in" the kinetic product [2].

Module 3: General Troubleshooting & Optimization

Use this table to diagnose issues based on experimental observations.

| Symptom | Probable Cause | Technical Solution |

| Reaction turns black/precipitate forms | Catalyst decomposition to metal (Au⁰, Pd⁰). | Ligand Stabilization: The substrate concentration may be too low, leaving the metal center unprotected. Increase substrate concentration (0.5M - 1.0M) or add a stabilizing ligand (e.g., triphenylphosphine) in slight excess. |

| Isomerization of product (Enol ether | Trace acid hydrolysis. | Buffer the System: Hydroalkoxylation products (enol ethers) are acid-sensitive. Add an acid scavenger like 2,6-di-tert-butylpyridine or solid |

| No reaction with unactivated alkenes | High activation barrier (insufficient electrophilicity). | Switch to HOTf: Metal catalysts often fail here. Use Brønsted acid catalysis (TfOH or HNTf2). If the substrate is acid-sensitive, use the "Triple Catalysis" method (Photoredox + Cobalt + Weak Acid) to generate H-radicals for activation [5]. |

| Polymerization of substrate | Cationic polymerization initiated by Lewis Acid. | Dilution & Temperature: Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Lower the temperature to -78°C and warm slowly. |

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Gold(I)-Catalyzed Cyclization of Alkynols

Best for: Forming furans/pyrans from alkynes.[2]

-

Preparation: In a glovebox or using Schlenk technique, charge a flame-dried vial with the alkynol substrate (1.0 equiv).

-

Solvent: Dissolve in anhydrous DCM or Toluene (0.2 M concentration). Note: Toluene often gives better diastereoselectivity due to cation-pi interactions.

-

Catalyst Loading: Add IPrAuCl (2 mol%) and AgOTf (2 mol%).

-

Pro-Tip: Premix the Au/Ag salts in a separate vial for 5 minutes, filter through a celite plug to remove AgCl, and add the active cationic gold solution to the substrate. This prevents silver-mediated side reactions.

-

-

Reaction: Stir at Room Temperature. Monitor by TLC/NMR.

-